molecular formula C12H5Br3O B12592807 1,3,4-Tribromo-dibenzofuran CAS No. 617707-39-8

1,3,4-Tribromo-dibenzofuran

Cat. No.: B12592807
CAS No.: 617707-39-8
M. Wt: 404.88 g/mol
InChI Key: FYQXNZAOOXAKGF-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of three bromine atoms at the 1, 3, and 4 positions of the dibenzofuran ring. This compound has a molecular formula of C12H5Br3O and a molecular weight of 404.879 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.

    Oxidation Products: Dibenzofuran-1,3,4-trione.

    Reduction Products: Dibenzofuran.

Mechanism of Action

The mechanism of action of 1,3,4-tribromo-dibenzofuran depends on its application. In biological systems, it may interact with cellular components, leading to various biological effects. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromo-dibenzofuran
  • 1,2,4-Tribromo-dibenzofuran
  • 1,3,5-Tribromo-dibenzofuran
  • Dibenzofuran

Comparison

1,3,4-Tribromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other tribromo-dibenzofuran isomers, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .

Properties

CAS No.

617707-39-8

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,3,4-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H

InChI Key

FYQXNZAOOXAKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Br)Br)Br

Origin of Product

United States

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